molecular formula C14H12N2O4 B12466423 3-(2-Furanyl)-N-(4-methyl-2-nitrophenyl)-2-propenamide CAS No. 355815-62-2

3-(2-Furanyl)-N-(4-methyl-2-nitrophenyl)-2-propenamide

Cat. No.: B12466423
CAS No.: 355815-62-2
M. Wt: 272.26 g/mol
InChI Key: FTUDQLWTMQASFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(furan-2-yl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a furan ring, a nitrophenyl group, and a prop-2-enamide moiety, making it a molecule of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: The starting materials, such as furan-2-carboxaldehyde and 4-methyl-2-nitroaniline, undergo a condensation reaction in the presence of a base like sodium hydroxide or potassium carbonate.

    Coupling Reaction: The intermediate product is then subjected to a coupling reaction with an appropriate reagent, such as acetic anhydride, to form the final enamide structure.

Industrial Production Methods

In an industrial setting, the production of (2E)-3-(furan-2-yl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide may involve:

    Large-Scale Condensation Reactions: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amine using reagents such as tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

(2E)-3-(furan-2-yl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(furan-2-yl)-N-(4-nitrophenyl)prop-2-enamide: Lacks the methyl group on the nitrophenyl ring.

    (2E)-3-(furan-2-yl)-N-(4-methylphenyl)prop-2-enamide: Lacks the nitro group on the phenyl ring.

Uniqueness

(2E)-3-(furan-2-yl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide is unique due to the presence of both the nitro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

355815-62-2

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

3-(furan-2-yl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C14H12N2O4/c1-10-4-6-12(13(9-10)16(18)19)15-14(17)7-5-11-3-2-8-20-11/h2-9H,1H3,(H,15,17)

InChI Key

FTUDQLWTMQASFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CO2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.